1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine
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Overview
Description
1-{Bicyclo[111]pentan-1-yl}azetidin-3-amine is a compound that features a unique bicyclic structure combined with an azetidine ring The bicyclo[111]pentane moiety is known for its high strain and rigidity, making it an interesting scaffold in medicinal chemistry and materials science
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by the introduction of the azetidine ring. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the bicyclic framework.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentylamine: This compound shares the bicyclic framework but lacks the azetidine ring, making it less versatile in certain applications.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclic structure but includes a tert-butyl carbamate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the bicyclic framework with the azetidine ring, providing a balance of rigidity and reactivity that is valuable in various scientific fields.
Biological Activity
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine is a compound characterized by a bicyclic structure combined with an azetidine ring. This unique configuration provides significant potential in medicinal chemistry, particularly as a bioisostere in drug design, enhancing the biological activity and pharmacokinetic properties of therapeutic agents.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane moiety, known for its high strain and rigidity, which can influence its interaction with biological targets. The azetidine ring adds to its structural complexity, potentially affecting its reactivity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The rigid structure allows it to fit into binding sites effectively, potentially inhibiting or modulating their activity. Recent studies have indicated that compounds with this bicyclic framework can serve as effective inhibitors for various biological pathways, including immune response modulation through indoleamine 2,3-dioxygenase 1 (IDO1) inhibition .
Biological Activity Data
Case Study 1: IDO1 Inhibitors
Research has shown that substituting traditional aromatic rings with the bicyclo[1.1.1]pentane moiety in drug candidates enhances their potency and selectivity against IDO1, an enzyme implicated in immune suppression in cancer . For instance, a compound derived from this scaffold demonstrated an IC50 of 3.1 nM in cellular assays, indicating strong efficacy.
Case Study 2: Antibacterial Applications
The compound's potential as an antibacterial agent has been explored due to its structural features that may disrupt bacterial cell functions. Preliminary studies suggest that modifications of the azetidine ring can lead to enhanced antibacterial activity against resistant strains of bacteria.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves constructing the bicyclic framework followed by the azetidine ring formation through various chemical reactions:
- Carbene Insertion : A method where a carbene is inserted into the central bond of bicyclo[1.1.0]butane.
- Radical Addition : Addition of radicals across the central bond of [1.1.1]propellane.
These synthetic routes are critical as they dictate the yield and purity of the final product, impacting its biological activity.
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)azetidin-3-amine |
InChI |
InChI=1S/C8H14N2/c9-7-4-10(5-7)8-1-6(2-8)3-8/h6-7H,1-5,9H2 |
InChI Key |
FDWJHTCXBYEWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3CC(C3)N |
Origin of Product |
United States |
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